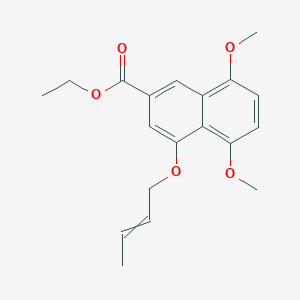![molecular formula C11H16O2S B12545167 4-[(4-Methoxyphenyl)sulfanyl]butan-2-OL CAS No. 671223-81-7](/img/structure/B12545167.png)
4-[(4-Methoxyphenyl)sulfanyl]butan-2-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-Methoxyphenyl)sulfanyl]butan-2-OL is an organic compound that features a methoxyphenyl group attached to a butanol backbone via a sulfanyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methoxyphenyl)sulfanyl]butan-2-OL typically involves the reaction of 4-methoxyphenylthiol with butan-2-ol under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the thiol, followed by nucleophilic substitution with butan-2-ol. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize side reactions and facilitate easy separation of the product.
化学反应分析
Types of Reactions
4-[(4-Methoxyphenyl)sulfanyl]butan-2-OL can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group, yielding the corresponding butanol derivative.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
Oxidation: 4-[(4-Methoxyphenyl)sulfinyl]butan-2-OL, 4-[(4-Methoxyphenyl)sulfonyl]butan-2-OL.
Reduction: 4-(4-Methoxyphenyl)butan-2-OL.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
4-[(4-Methoxyphenyl)sulfanyl]butan-2-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 4-[(4-Methoxyphenyl)sulfanyl]butan-2-OL exerts its effects depends on its interaction with molecular targets. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The methoxyphenyl group may also interact with various receptors and enzymes, modulating their function. The exact pathways involved are subject to ongoing research.
相似化合物的比较
Similar Compounds
- 4-(4-Methoxyphenyl)butan-2-OL
- 4-[(4-Methoxyphenyl)sulfinyl]butan-2-OL
- 4-[(4-Methoxyphenyl)sulfonyl]butan-2-OL
Uniqueness
4-[(4-Methoxyphenyl)sulfanyl]butan-2-OL is unique due to the presence of both a methoxyphenyl group and a sulfanyl linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
671223-81-7 |
|---|---|
分子式 |
C11H16O2S |
分子量 |
212.31 g/mol |
IUPAC 名称 |
4-(4-methoxyphenyl)sulfanylbutan-2-ol |
InChI |
InChI=1S/C11H16O2S/c1-9(12)7-8-14-11-5-3-10(13-2)4-6-11/h3-6,9,12H,7-8H2,1-2H3 |
InChI 键 |
DRSXFMUSDIJHBH-UHFFFAOYSA-N |
规范 SMILES |
CC(CCSC1=CC=C(C=C1)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


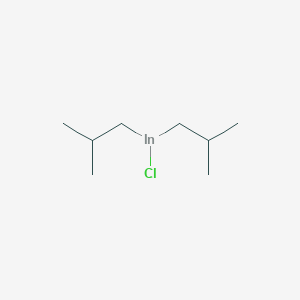

![2-[3-(Phenoxymethyl)phenyl]sulfonylacetic acid](/img/structure/B12545098.png)
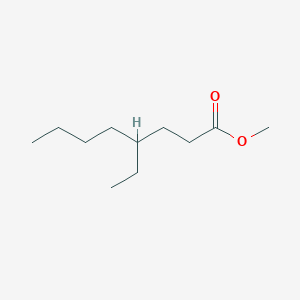
![Diethyl [bis(4-methylphenyl)methyl]phosphonate](/img/structure/B12545119.png)
![(2S)-1-{(2R)-2-[(tert-Butoxycarbonyl)amino]-2-phenylacetyl}azetidine-2-carboxylic acid](/img/structure/B12545122.png)


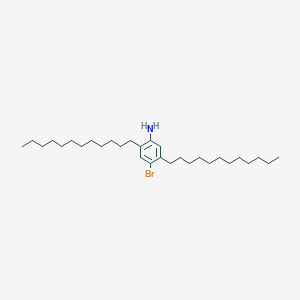
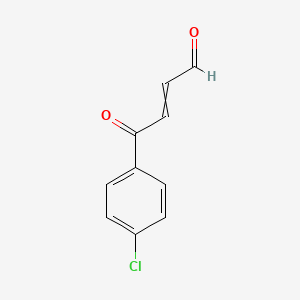
![N-[4-[3-(hydroxyamino)-3-oxopropyl]phenyl]-4-phenylbutanamide](/img/structure/B12545147.png)
